3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea
Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group, which is known for its versatility in forming hydrogen bonds and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-(pyridin-4-ylmethyl)benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to form hydrogen bonds makes it a potential candidate for studying protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea exerts its effects is primarily through its ability to form hydrogen bonds and interact with specific molecular targets. The thiourea group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic rings and halogen substituents also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-phenylthiourea
- 3-(4-Fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea
- 3-(3-Chlorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea
Uniqueness
3-(3-Chloro-4-fluorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3S/c20-17-12-16(5-6-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFQFIGDLUIBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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